molecular formula C8H6ClNO3 B137456 Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate CAS No. 135054-67-0

Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate

Cat. No. B137456
M. Wt: 199.59 g/mol
InChI Key: AFXMPXRFIOTZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is a pyridine derivative that has a chlorocarbonyl group attached to it. It is commonly used in the synthesis of various organic compounds and has been studied for its potential therapeutic uses.

Mechanism Of Action

The mechanism of action of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially have therapeutic applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate are not well studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.

Advantages And Limitations For Lab Experiments

Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. However, it also has some limitations, such as its potential cytotoxic effects on certain cell lines.

Future Directions

There are several future directions for the study of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate. One potential direction is the further study of its potential therapeutic applications. It could potentially be used as a building block for the synthesis of compounds with anticancer or antimicrobial properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate can be synthesized through various methods. One of the most commonly used methods is the reaction of 4-chloronicotinic acid with thionyl chloride and methanol. This reaction produces the desired compound along with hydrogen chloride gas as a by-product.

Scientific Research Applications

Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds. It has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

135054-67-0

Product Name

Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 4-carbonochloridoylpyridine-2-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-5(7(9)11)2-3-10-6/h2-4H,1H3

InChI Key

AFXMPXRFIOTZHZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=CC(=C1)C(=O)Cl

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(=O)Cl

synonyms

2-Pyridinecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

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